L-Lysine, L-gamma-glutamyl-L-cysteinyl-
Description
L-Lysine, L-γ-glutamyl-L-cysteinyl- (abbreviated here as γ-Glu-Cys-Lys) is a tripeptide derivative comprising L-lysine linked via a γ-glutamyl bond to L-cysteine. This compound is part of the γ-glutamyl cycle, a critical pathway for amino acid transport and metabolism. The γ-glutamyl transpeptidase (γ-GT) catalyzes the transfer of the γ-glutamyl moiety from glutathione (γ-Glu-Cys-Gly) to amino acid acceptors like cystine, forming γ-glutamylcystine .
Key features of γ-Glu-Cys-Lys include:
- Structural complexity: The γ-glutamyl linkage confers resistance to hydrolysis by standard peptidases, enhancing stability in biological systems.
- Functional versatility: Likely involved in redox regulation, metal chelation, or amino acid transport, similar to glutathione but with lysine's cationic ε-amino group offering unique interaction sites .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)18-12(20)10(7-25)17-11(19)5-4-8(16)13(21)22/h8-10,25H,1-7,15-16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQXRPXVRNLLEO-GUBZILKMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Lysine, L-gamma-glutamyl-L-cysteinyl- is a compound that exhibits significant biological activity due to its structural components and interactions within biological systems. This article explores its biological functions, mechanisms of action, and relevant research findings.
Overview of the Compound
L-Lysine is an essential amino acid that plays a crucial role in protein synthesis, hormone production, and enzyme function. L-gamma-glutamyl-L-cysteinyl- is a derivative that forms part of the glutathione (GSH) molecule, which is vital for cellular antioxidant defense. The combination of these components suggests potential roles in antioxidant activity, cellular signaling, and metabolic processes.
Biological Functions
-
Antioxidant Activity :
- The compound acts as a potent antioxidant, helping to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress. Glutathione (GSH), a tripeptide consisting of gamma-glutamyl, cysteine, and glycine, is known for its ability to scavenge free radicals and maintain redox balance in cells .
- Cellular Signaling :
- Detoxification :
-
Enzymatic Interactions :
- The biological activity of L-Lysine, L-gamma-glutamyl-L-cysteinyl- is mediated through interactions with specific enzymes such as γ-glutamyltransferase (GGT) and γ-glutamylcyclotransferase (GGACT). GGT catalyzes the hydrolysis of glutathione, thereby releasing free amino acids and contributing to the recycling of glutathione .
- Substrate Specificity :
Case Studies
- Antioxidant Defense Mechanisms :
- Role in Neuroprotection :
- Metabolic Pathways :
Data Table: Biological Activities and Effects
Scientific Research Applications
Biochemical Significance
Antioxidant Properties
GGC-Lys plays a crucial role in the synthesis of glutathione, a vital antioxidant in the body. Glutathione is essential for detoxification processes and protecting cells from oxidative stress. The synthesis of GGC is catalyzed by glutamate-cysteine ligase (GCL), making it a key intermediate in the glutathione biosynthetic pathway .
Supplementation Benefits
Research indicates that supplementation with GGC can enhance glutathione levels in humans, particularly beneficial for individuals under oxidative stress due to exercise, trauma, or chronic diseases . A clinical study demonstrated that oral administration of GGC significantly increased lymphocyte GSH levels, confirming its systemic bioavailability and therapeutic potential .
Nutritional Applications
Animal Feed Industry
L-lysine is an essential amino acid that is often deficient in cereals used for animal feed. The incorporation of GGC-Lys into animal diets can enhance the nutritional value, promoting better growth and health in livestock . The global market for L-lysine has seen substantial growth due to its importance in animal nutrition, with production reaching approximately 2.2 million tons annually .
Pharmaceutical Applications
Herpes Simplex Virus (HSV) Research
L-lysine has been studied for its potential to inhibit HSV infections. Research indicates that it may reduce the frequency and severity of outbreaks by competing with arginine, an amino acid that promotes HSV replication . GGC-Lys could enhance this effect due to its combined properties.
Potential Therapeutic Use
The antioxidant capacity of GGC-Lys positions it as a candidate for therapeutic interventions in age-related diseases and conditions characterized by oxidative stress. Its ability to replenish glutathione levels suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
Commercial Production Challenges
The commercial production of GGC has historically faced challenges due to the complexity of synthesizing the compound chemically. However, advances have been made with biocatalytic processes enabling large-scale production, thus increasing availability for research and supplementation purposes .
Chemical Reactions Analysis
Degradation by γ-Glutamylamine Cyclotransferase (GGACT)
GGACT catalyzes the breakdown of γ-glutamyl-ε-lysine isopeptide bonds, releasing 5-oxoproline and free lysine .
Mechanism :
-
GGACT cyclizes the γ-glutamyl moiety to 5-oxoproline, leaving the cysteinyl-lysine dipeptide intact .
Transglutaminase-Mediated Cross-Linking
Transglutaminases (TGases) catalyze the formation of ε-(γ-glutamyl)-lysine isopeptide bonds between proteins, using γ-glutamyl peptides as substrates .
Key Findings :
-
Cross-linked γ-glutamyl-lysine is resistant to proteolysis, requiring GGACT for catabolism .
-
Elevated cross-link levels correlate with aging and neurodegenerative diseases .
Antioxidant Activity
The tripeptide exhibits direct antioxidant properties due to its cysteine thiol group, which scavenges reactive oxygen species (ROS) .
Research Insight :
-
Astrocytes deficient in glutathione precursors show upregulated antioxidant pathways via Nrf2 activation, highlighting the tripeptide’s role in redox homeostasis .
Enzymatic Hydrolysis Pathways
The tripeptide is hydrolyzed by peptidases into constituent amino acids:
Kinetic Data :
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Properties of γ-Glu-Cys-Lys and Analogues
Biochemical Interactions and Selectivity
- Transport Specificity: Lysine-specific transporters (e.g., LysP in Pseudomonas aeruginosa) show high selectivity for L-lysine but are inhibited by structural analogs like L-4-thialysine (Ki ~10 µM) . Modifications to lysine's ε-amino group (e.g., methylation) or backbone (e.g., ornithine) reduce transport efficiency .
- Enzymatic Processing : γ-Glu-Cys-Lys may serve as a substrate for γ-glutamyl cyclotransferase, similar to γ-glutamylcystine, which is hydrolyzed to 5-oxoproline and cystine .
Table 2: Kinetic Parameters of Lysine and Analogues in Transport/Enzymatic Reactions
| Compound | Transporter/Enzyme | Km (µM) | Inhibition (Ki, µM) | Reference |
|---|---|---|---|---|
| L-Lysine | P. aeruginosa LysP | 5–10 | - | |
| L-4-Thialysine | LysP | - | 8–12 | |
| γ-Glu-Cys-Lys | γ-GT (hypothetical) | ~300* | - | |
| Cystine | γ-GT | 0.3 | - |
*Estimated based on cystine's affinity for γ-GT .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| SPPS (FMOC) | 65–75 | >95% | |
| Enzymatic | 50–60 | >90% |
Basic: Which analytical methods are recommended for quantifying this compound in biological samples?
Methodological Answer:
Quantification requires high sensitivity due to low endogenous concentrations. Common approaches:
HPLC with fluorescence detection : Derivatize with o-phthalaldehyde (OPA) or dansyl chloride for enhanced detection limits (1–10 nM) .
LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to the compound (e.g., m/z 350 → 234 for quantification; m/z 350 → 120 for confirmation) .
Enzymatic assays : Measure activity in glutathione S-transferase (GST) reactions, where the compound serves as a substrate (see for kinetic parameters).
Advanced: How can researchers resolve discrepancies in reported enzymatic activity values for this compound in GST assays?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or substrate purity. To address this:
Standardize assay parameters :
- pH: Maintain 6.5–7.5 (optimal for GST isoforms) .
- Temperature: Use 25°C for comparative studies.
- Substrate purity: Validate via HPLC (>95%) and adjust kinetic models for impurities .
Use internal controls : Include GSH as a reference substrate (Km = 0.2–0.3 mM for rat GSTs) to normalize activity .
Q. Table 2: Bioavailability Parameters in Broilers
| Dose (%) | Plasma Tmax (h) | Relative Bioavailability (%) | Reference |
|---|---|---|---|
| 0.35 | 4.2 | 106 | |
| 0.70 | 3.8 | 119 |
Basic: How does L-gamma-glutamyl-L-cysteinyl-L-lysine interact with glutathione metabolism?
Methodological Answer:
The compound acts as a glutathione (GSH) analogue, competing for GST binding sites:
Binding specificity : The gamma-glutamyl moiety is critical for GST recognition, while modifications to the cysteine or lysine residues reduce affinity (Km increases by 3–5x) .
Redox modulation : The thiol group in cysteine participates in redox cycling, measured via NADPH depletion assays in liver homogenates .
Advanced: What strategies improve the stability of L-gamma-glutamyl-L-cysteinyl-L-lysine in aqueous solutions?
Methodological Answer:
Degradation occurs via oxidation or hydrolysis. Mitigation strategies:
pH control : Store at pH 4–5 (acetate buffer) to minimize thiol oxidation .
Antioxidants : Add 1 mM EDTA or 0.1% ascorbic acid to chelate metal ions .
Lyophilization : Freeze-dry in the presence of 5% trehalose to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
